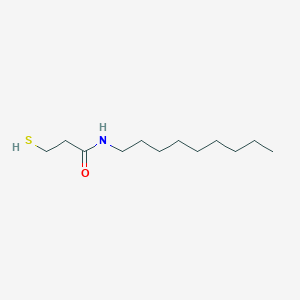

3-メルカプト-N-ノニルプロピオンアミド

説明

3-Mercapto-N-nonylpropionamide is a useful research compound. Its molecular formula is C12H25NOS and its molecular weight is 231.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Mercapto-N-nonylpropionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercapto-N-nonylpropionamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

自己組織化単分子膜(SAM)の形成

3-メルカプト-N-ノニルプロピオンアミドは、アミンを含むアルカンチオールであり、さまざまな表面に自己組織化単分子膜(SAM)を形成します . アルキルチオール化バックボーンに組み込まれたアミド基は、堅牢で安定した化学的に不活性な単分子膜を提供します .

表面構造解析

この化合物は、内部アルキル鎖にアミド基を含むN-(2-メルカプトエチル)ヘプタンアミド(MEHA)によって形成されたAu(111)上のSAMの表面構造、結合条件、および熱安定性の研究に使用されてきました .

電気化学的挙動の研究

3-メルカプト-N-ノニルプロピオンアミドは、SAMの電気化学的挙動に対する内部アミド基の影響を堆積時間関数として理解するために使用されてきました .

熱安定性の分析

この化合物は、SAMの熱安定性の分析に使用されてきました。 この研究は、MEHA SAMがAu(111)上での構造遷移が、堆積時間に依存して、液体相から緩く充填されたα相を中間相として、密に充填され、整然としたβ相の形成へと進行することを示しました .

分子スケールデバイスの製造

3-メルカプト-N-ノニルプロピオンアミドは、金表面にコーティングして、分子スケールデバイスを製造できます .

吸着の研究

この化合物は、化学吸着された硫黄の吸着と、より長い堆積期間に起因する横方向相互作用を最大化するための分子バックボーンの構造的再配列の研究に使用されてきました .

特性

IUPAC Name |

N-nonyl-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXZOZYQYDWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693508 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228716-16-3 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Mercapto-N-nonylpropionamide interact with gold surfaces and what are the downstream effects of this interaction?

A1: 3-Mercapto-N-nonylpropionamide forms self-assembled monolayers (SAMs) on gold surfaces, primarily through the strong interaction between the sulfur atom of the thiol group and the gold atoms. [, ] This interaction leads to the formation of a well-ordered monolayer with the alkyl chains oriented away from the surface. The presence of the amide group within the alkyl chain introduces an additional level of organization due to the formation of hydrogen bonds between neighboring molecules. [, , ] These hydrogen bonds contribute to the stability of the SAM and influence its structure.

Q2: How do hydrogen bonds influence the structure of 3-Mercapto-N-nonylpropionamide SAMs?

A2: Hydrogen bonding between the amide groups of adjacent molecules plays a crucial role in the structural organization of 3-Mercapto-N-nonylpropionamide SAMs. [, ] These interactions lead to the formation of linear hydrogen-bond networks that extend across the monolayer, influencing both the packing density and the orientation of the molecules. [] Studies have shown that these networks can even cross the boundaries between domains with different rotational orientations. []

Q3: Can the structure of 3-Mercapto-N-nonylpropionamide SAMs be manipulated?

A3: Yes, the structure of 3-Mercapto-N-nonylpropionamide SAMs can be manipulated by electrochemical processing. [] Applying a specific electrochemical potential can induce a phase transition within the monolayer, transforming a close-packed structure into a striped phase. [] This transition is attributed to the disruption of the hydrogen-bonding network between amide groups during the electrochemical desorption process. []

Q4: Does 3-Mercapto-N-nonylpropionamide exhibit phase separation when co-assembled with other alkanethiols?

A4: Yes, 3-Mercapto-N-nonylpropionamide displays phase separation when co-assembled with other alkanethiols, even those with similar chain lengths. [] This behavior contrasts with mixtures of n-alkanethiols, which typically do not exhibit phase separation. [] The presence of the hydrogen-bonding amide group within 3-Mercapto-N-nonylpropionamide is believed to drive this phase separation, leading to the formation of single-component domains on the nanometer scale. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)

![7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503009.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1503010.png)

![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)